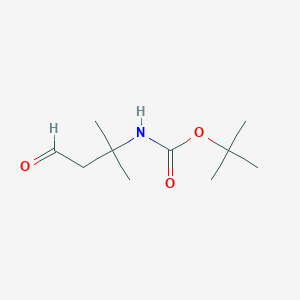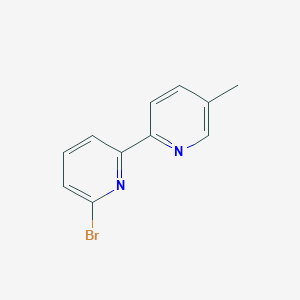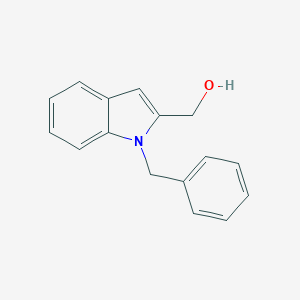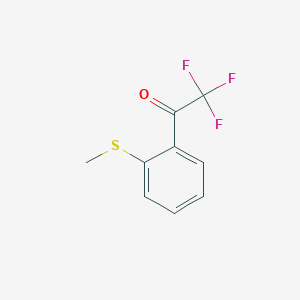
tert-ブチル N-(2-メチル-4-オキソブタン-2-イル)カルバメート
概要
説明
Carbamic acid, (1,1-dimethyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) is a synthetic organic compound. It is a colorless liquid with a characteristic odor and a boiling point of 122°C. It is used in a variety of applications, including as a solvent, stabilizer, and fuel additive. In addition, it is used in the production of pharmaceuticals, dyes, and other organic compounds.
科学的研究の応用
セフトロザンの合成
セフトロザン: は、多剤耐性緑膿菌を含むグラム陽性菌とグラム陰性菌に対して強力な活性を示す、新規の第5世代セファロスポリン系抗生物質です . tert-ブチル N-(2-メチル-4-オキソブタン-2-イル)カルバメートは、セフトロザンの合成における重要な中間体として役立ちます。この化合物は、アミノ化、還元、エステル化、トリチル保護、および縮合ステップに関与しており、複雑な有機合成における多様性を示しています。
パラジウム触媒によるN-Boc保護アニリンの合成
このカルバメートは、パラジウム触媒によるN-Boc保護アニリンの合成に使用されます . Boc(tert-ブトキシカルボニル)基は、特にアミンに対して、有機合成における一般的な保護基です。この文脈におけるtert-ブチル N-(2-メチル-4-オキソブタン-2-イル)カルバメートの使用は、複雑な分子の段階的構築に不可欠な保護基戦略におけるその役割を強調しています。
四置換ピロールの合成
C-3位にエステルまたはケトン基で官能化された四置換ピロールは、tert-ブチル N-(2-メチル-4-オキソブタン-2-イル)カルバメートを使用して合成できます . ピロールは、多くの天然物や医薬品の一部である重要な複素環式化合物です。この用途は、化合物が複素環化学における有用性を示しています。
有機合成の中間体
この化合物は、さまざまな有機合成プロセスにおける中間体です . その反応性と安定性により、幅広い有機化合物の作成に不可欠な炭素-窒素結合を形成するのに適しています。この幅広い用途は、合成有機化学における化合物の重要性を強調しています。
官能基化分子の合成
tert-ブチル N-(2-メチル-4-オキソブタン-2-イル)カルバメートは、分子にtert-ブトキシカルボニル(Boc)保護アミン官能基を導入するために使用されます . これは、アミンの選択的脱保護を必要とする分子の合成に特に役立ち、化学者が分子をより正確に操作できるようにします。
医薬品化学における研究開発
医薬品化学では、tert-ブチル N-(2-メチル-4-オキソブタン-2-イル)カルバメートは、さまざまな薬理学的に活性な分子の合成に使用されます . 新薬の開発と生物学的プロセスの理解におけるその役割は非常に重要です。なぜなら、それは潜在的な治療効果を持つ分子の作成に役立つからです。
特性
IUPAC Name |
tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(4,5)6-7-12/h7H,6H2,1-5H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOWIHHJPAJYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181646-38-8 | |
| Record name | tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)



![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)


![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)

![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)

![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
